3-bromo-4-nitrosophenol
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Overview
Description
3-bromo-4-nitrosophenol is an organic compound with the molecular formula C6H4BrNO3 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-nitrosophenol can be achieved through several methods. One common method involves the nitration of 3-bromo-phenol followed by the reduction of the nitro group to a nitroso group. The reaction conditions typically involve the use of concentrated sulfuric acid and nitric acid for the nitration step, followed by reduction using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or iron powder.
Substitution: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or iron powder in hydrochloric acid.
Substitution: Aqueous sodium hydroxide or amines in an organic solvent.
Major Products Formed
Oxidation: 3-bromo-4-nitrophenol.
Reduction: 3-bromo-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-bromo-4-nitrosophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-bromo-4-nitrosophenol involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activities. This interaction can disrupt essential biochemical pathways, resulting in antimicrobial or anticancer effects. The bromine atom may also contribute to the compound’s reactivity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-nitrophenol
- 4-bromo-2-nitrophenol
- 2-chloro-4-nitrophenol
Uniqueness
3-bromo-4-nitrosophenol is unique due to the presence of both a bromine atom and a nitroso group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific positioning of the substituents also influences the compound’s electronic properties and its interactions with molecular targets.
Properties
CAS No. |
634603-83-1 |
---|---|
Molecular Formula |
C6H4BrNO2 |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
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